molecular formula C25H27N7O5 B12341861 4-[[4-[[1,3-Dioxo-1-[(2-oxo-1,3,3a,4,5,6,7,7a-octahydrobenzimidazol-5-yl)amino]butan-2-yl]diazenyl]benzoyl]amino]benzamide

4-[[4-[[1,3-Dioxo-1-[(2-oxo-1,3,3a,4,5,6,7,7a-octahydrobenzimidazol-5-yl)amino]butan-2-yl]diazenyl]benzoyl]amino]benzamide

Cat. No.: B12341861
M. Wt: 505.5 g/mol
InChI Key: JHAYAIBAJFMXFJ-UHFFFAOYSA-N
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Description

4-[[4-[[1,3-Dioxo-1-[(2-oxo-1,3,3a,4,5,6,7,7a-octahydrobenzimidazol-5-yl)amino]butan-2-yl]diazenyl]benzoyl]amino]benzamide is a complex organic compound that features a benzimidazole core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[[4-[[1,3-Dioxo-1-[(2-oxo-1,3,3a,4,5,6,7,7a-octahydrobenzimidazol-5-yl)amino]butan-2-yl]diazenyl]benzoyl]amino]benzamide typically involves multiple steps:

    Formation of the Benzimidazole Core: This step involves the cyclization of o-phenylenediamine with a suitable dicarbonyl compound.

    Attachment of the Butan-2-yl Group: This is achieved through a nucleophilic substitution reaction.

    Diazotization and Coupling: The diazonium salt is formed and then coupled with the benzimidazole derivative.

    Final Amidation: The final step involves the formation of the amide bond through a condensation reaction with benzoyl chloride.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of automated reactors and continuous flow systems to ensure consistent reaction conditions and scalability.

Chemical Reactions Analysis

Types of Reactions

4-[[4-[[1,3-Dioxo-1-[(2-oxo-1,3,3a,4,5,6,7,7a-octahydrobenzimidazol-5-yl)amino]butan-2-yl]diazenyl]benzoyl]amino]benzamide can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can yield amines or other reduced forms.

    Substitution: Both nucleophilic and electrophilic substitution reactions are possible, depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Conditions vary, but common reagents include halogens for electrophilic substitution and alkoxides for nucleophilic substitution.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield benzimidazole oxides, while reduction could produce benzimidazole amines.

Scientific Research Applications

4-[[4-[[1,3-Dioxo-1-[(2-oxo-1,3,3a,4,5,6,7,7a-octahydrobenzimidazol-5-yl)amino]butan-2-yl]diazenyl]benzoyl]amino]benzamide has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its potential therapeutic effects, including antimicrobial and anticancer properties.

    Industry: Utilized in the development of new materials with specific properties, such as enhanced thermal stability or conductivity.

Mechanism of Action

The mechanism of action of 4-[[4-[[1,3-Dioxo-1-[(2-oxo-1,3,3a,4,5,6,7,7a-octahydrobenzimidazol-5-yl)amino]butan-2-yl]diazenyl]benzoyl]amino]benzamide involves its interaction with specific molecular targets. These targets may include enzymes or receptors, where the compound can inhibit or modulate their activity. The pathways involved often include signal transduction mechanisms that lead to the desired biological effect.

Comparison with Similar Compounds

Similar Compounds

    Imidazole Derivatives: Compounds like clemizole and metronidazole share structural similarities and have comparable biological activities.

    Benzimidazole Derivatives: Compounds such as omeprazole and thiabendazole are structurally related and exhibit similar pharmacological properties.

Uniqueness

What sets 4-[[4-[[1,3-Dioxo-1-[(2-oxo-1,3,3a,4,5,6,7,7a-octahydrobenzimidazol-5-yl)amino]butan-2-yl]diazenyl]benzoyl]amino]benzamide apart is its unique combination of functional groups, which confer specific chemical reactivity and biological activity. This makes it a valuable compound for targeted research and development in various scientific fields.

Properties

Molecular Formula

C25H27N7O5

Molecular Weight

505.5 g/mol

IUPAC Name

4-[[4-[[1,3-dioxo-1-[(2-oxo-1,3,3a,4,5,6,7,7a-octahydrobenzimidazol-5-yl)amino]butan-2-yl]diazenyl]benzoyl]amino]benzamide

InChI

InChI=1S/C25H27N7O5/c1-13(33)21(24(36)28-18-10-11-19-20(12-18)30-25(37)29-19)32-31-17-8-4-15(5-9-17)23(35)27-16-6-2-14(3-7-16)22(26)34/h2-9,18-21H,10-12H2,1H3,(H2,26,34)(H,27,35)(H,28,36)(H2,29,30,37)

InChI Key

JHAYAIBAJFMXFJ-UHFFFAOYSA-N

Canonical SMILES

CC(=O)C(C(=O)NC1CCC2C(C1)NC(=O)N2)N=NC3=CC=C(C=C3)C(=O)NC4=CC=C(C=C4)C(=O)N

Origin of Product

United States

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